molecular formula C18H16N2O5S B352491 4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid CAS No. 1009716-77-1

4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid

Cat. No.: B352491
CAS No.: 1009716-77-1
M. Wt: 372.4g/mol
InChI Key: WYOLYWIQPPBJCQ-UHFFFAOYSA-N
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Description

4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is a synthetic thiazolidine derivative of interest in pharmaceutical and bioorganic chemistry research. This compound features a 2,4-dioxothiazolidine core, a structure known to be a privileged scaffold in medicinal chemistry due to its association with diverse biological activities. The molecule is further functionalized with a 4-methoxyphenylamino substituent and a benzoic acid moiety, making it a versatile intermediate for further chemical modification and structure-activity relationship (SAR) studies. Its structural framework suggests potential for investigation in various therapeutic areas, including metabolic and inflammatory pathways. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules or as a standard in analytical and biochemical assays. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

4-[[5-(4-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-25-14-8-6-13(7-9-14)19-15-16(21)20(18(24)26-15)10-11-2-4-12(5-3-11)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOLYWIQPPBJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base Formation and Reductive Amination

The keto group at position 5 of TZD is converted to the desired secondary amine via a two-step process:

  • Schiff Base Formation :
    TZD reacts with 4-methoxyaniline in ethanol under reflux, facilitated by anhydrous MgSO₄ as a dehydrating agent. The imine intermediate is formed in situ.

    TZD+4-MeO-C₆H₄-NH₂EtOH, ΔSchiff base (imine)\text{TZD} + \text{4-MeO-C₆H₄-NH₂} \xrightarrow{\text{EtOH, Δ}} \text{Schiff base (imine)}
  • Reductive Amination :
    The imine is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C to afford 5-((4-methoxyphenyl)amino)-2,4-dioxothiazolidine (Intermediate A ) in 78% yield.

    Schiff baseNaBH₃CN, MeOHIntermediate A\text{Schiff base} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Intermediate A}

Key Data :

  • Reaction Time : 6–8 h for Schiff base formation; 2 h for reduction.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

  • Characterization : IR (KBr): 1685 cm⁻¹ (C=O), 3320 cm⁻¹ (N-H).

Alkylation at Position 3: Installation of the Benzoic Acid Moiety

Synthesis of Methyl 4-(Bromomethyl)benzoate

Methyl 4-methylbenzoate is brominated using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in CCl₄ under UV light.

4-MeO₂C-C₆H₄-CH₃NBS, BPO, CCl₄, hν4-MeO₂C-C₆H₄-CH₂Br\text{4-MeO₂C-C₆H₄-CH₃} \xrightarrow{\text{NBS, BPO, CCl₄, hν}} \text{4-MeO₂C-C₆H₄-CH₂Br}

Yield : 92%; ¹H NMR (CDCl₃): δ 3.90 (s, 3H, OCH₃), 4.52 (s, 2H, CH₂Br).

Alkylation of Intermediate A

Intermediate A is alkylated with methyl 4-(bromomethyl)benzoate in anhydrous acetone using K₂CO₃ as a base.

Intermediate A+4-MeO₂C-C₆H₄-CH₂BrK₂CO₃, acetone, ΔMethyl ester precursor\text{Intermediate A} + \text{4-MeO₂C-C₆H₄-CH₂Br} \xrightarrow{\text{K₂CO₃, acetone, Δ}} \text{Methyl ester precursor}

Reaction Conditions :

  • 12 h reflux, 85% yield.

  • Characterization : ESI-MS m/z 428.1 [M+H]⁺; ¹H NMR (DMSO-d₆): δ 3.78 (s, 3H, OCH₃), 4.35 (s, 2H, CH₂).

Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed to the carboxylic acid using 6 M HCl in ethanol/water (1:1) at 80°C for 5 h.

Methyl esterHCl, EtOH/H₂O4-((5-((4-MeO-C₆H₄)NH)-2,4-dioxo-TZD-3-yl)CH₂)C₆H₄-COOH\text{Methyl ester} \xrightarrow{\text{HCl, EtOH/H₂O}} \text{4-((5-((4-MeO-C₆H₄)NH)-2,4-dioxo-TZD-3-yl)CH₂)C₆H₄-COOH}

Yield : 89%; mp : 215–217°C; IR (KBr): 1710 cm⁻¹ (COOH), 1675 cm⁻¹ (C=O).

Optimization and Challenges

Reductive Amination Efficiency

  • Solvent Sensitivity : Methanol proved superior to THF or DMF due to better solubility of NaBH₃CN.

  • Temperature Control : Reactions above 10°C led to over-reduction byproducts.

Alkylation Selectivity

  • Base Selection : K₂CO₃ minimized O-alkylation side reactions compared to NaOH.

  • Steric Effects : Bulkier bases like DBU reduced yields by deprotonating the TZD NH.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Advantage
TZD SynthesisCyclocondensation90High purity, scalable
Reductive AminationNaBH₃CN/MeOH78Mild conditions, minimal byproducts
AlkylationK₂CO₃/acetone85Regioselective N-alkylation
Ester HydrolysisHCl/EtOH-H₂O89Rapid, complete conversion

Chemical Reactions Analysis

Types of Reactions

4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Biological Activities

Research indicates that thiazolidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Properties : Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This compound may also possess COX-II inhibitory activity .
  • Anticancer Potential : In silico studies have suggested that derivatives of thiazolidine can interact with cancer-related targets, leading to potential anticancer applications .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that thiazolidine derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus. The specific compound showed enhanced efficacy compared to traditional antibiotics .
  • Anti-inflammatory Activity :
    • In vitro assays indicated that related compounds exhibited IC50 values in the low micromolar range against COX-II, suggesting that this compound may also be a potent inhibitor in similar assays .
  • Anticancer Research :
    • Research involving docking studies revealed that certain derivatives could bind effectively to cancer targets, indicating potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the benzoic acid moiety can facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Positional Isomerism of Benzoic Acid Substituents

Compounds 28q , 28r , and 28s () share the TZD core and a 4-ethoxybenzylidene group but differ in the substitution position of the benzoic acid (para, meta, and ortho, respectively). Key findings:

  • 28q (para-substituted): Highest synthesis yield (97.3%) and likely optimal spatial alignment for target binding due to the linear para configuration.
  • 28r (meta-substituted) and 28s (ortho-substituted): Lower yields (66% and 61.8%, respectively), suggesting steric hindrance or unfavorable electronic effects in synthesis .
Substituent Variations on the Aromatic Ring
  • H2-29 (): Contains a 4-methoxyphenylimino group attached via a furan linker.
  • SS4 (): Features a 4-(dimethylamino)phenyl group instead of 4-methoxyphenyl. The stronger electron-donating dimethylamino group may enhance reactivity but reduce metabolic stability compared to methoxy .
Functional Group Replacements
  • Acetic Acid Derivatives (): Compounds with acetic acid substituents (e.g., 2-(5-(4-benzamidobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid) exhibit aldose reductase inhibitory activity (57.8–71.9% at 5 μg/mL). The shorter chain and reduced acidity compared to benzoic acid derivatives may limit target affinity but improve cellular uptake .
Antidiabetic Activity
  • The target compound’s benzoic acid group may enhance aldose reductase inhibition compared to acetic acid derivatives () due to stronger hydrogen bonding with the enzyme’s active site.
  • SS4 () and similar azetidinone derivatives (e.g., SS1) show moderate antidiabetic activity, but their lack of a free carboxylic acid group reduces solubility and bioavailability .
Antimicrobial and Anticancer Activity
  • H2-29 () demonstrates efficacy against biofilm-associated infections, likely due to the 4-methoxyphenyl group’s electron-donating properties enhancing membrane interaction. However, the target compound’s direct benzoic acid linkage may improve stability .
  • 10c (), with a bis(2-hydroxyethyl)amino group, exhibits anticancer activity via kinase inhibition, highlighting the role of polar substituents in targeting intracellular enzymes .

Biological Activity

4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid is a compound belonging to the thiazolidine family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological activity, structure-activity relationships, and relevant case studies concerning this compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazolidine Derivative : The initial step involves the reaction of 4-methoxyphenylamine with appropriate aldehydes to form thiazolidine derivatives.
  • Carboxylic Acid Derivation : The thiazolidine derivative is then reacted with benzoic acid derivatives to yield the target compound.
  • Characterization : The final product is characterized using spectroscopic methods such as NMR and IR to confirm its structure and purity.

Biological Activity

The biological activities of this compound have been assessed through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. A study evaluated a series of thiazolidine derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:

  • Compounds demonstrated weak to moderate activity against Staphylococcus aureus and Escherichia coli.
  • Specific derivatives showed promising antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

Compound IDBacteria TestedActivity Level
3aE. coliWeak
3dS. aureusModerate
3gC. albicansModerate

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. A structure-activity relationship (SAR) study on similar compounds revealed that modifications at specific positions on the benzoic acid moiety significantly influenced their inhibitory activities against protein kinase CK2, a target in cancer therapy:

  • Compounds with methoxy substitutions showed enhanced potency compared to unsubstituted analogs .

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (μM) Against CK2αCC50 (μM) Against A549 Cells
Parent Compound0.0141.5
Methoxy-substituted0.00883.0

Case Studies

  • Veterinary Applications : A study investigated the effects of a mixture including derivatives like 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine on animal health. Results indicated improved healing rates in purulent wounds compared to control treatments .
  • Clinical Implications : Another study focused on the pharmacokinetics of similar thiazolidine derivatives in clinical settings, highlighting their bioavailability and efficacy in treating infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid, and how are yields optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol. A general approach involves:

Condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazolidinone core.

Substitution at the 3-position of the thiazolidinone with a bromomethylbenzoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) .

Final deprotection of ester groups (if present) using trifluoroacetic acid (TFA) in dichloromethane.

  • Yield Optimization : Reflux duration, stoichiometric ratios of reactants (e.g., aldehyde:thiosemicarbazide = 1:1.2), and pH control during precipitation (e.g., glacial acetic acid) improve yields. Piperidine catalysis in ethanol enhances cyclization efficiency .

Q. How is the structural purity of this compound validated, and what analytical techniques are critical?

  • Methodological Answer :

  • 1H/13C NMR : Key for confirming regiochemistry. For example, the methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm, while aromatic protons show splitting patterns consistent with para-substitution .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 399.1).
  • HPLC : Purity ≥95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

  • Variable Temperature NMR : To detect tautomeric equilibria (e.g., keto-enol forms in thiazolidinediones) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals. For instance, the methylene bridge (-CH₂-) in the benzoic acid moiety shows coupling with adjacent aromatic protons .
  • X-ray Crystallography : Definitive structural confirmation, resolving ambiguities in regiochemistry .

Q. How does substitution at the 5-position of the thiazolidinone ring influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance electrophilicity, improving enzyme inhibition (e.g., HDAC or BAG3 protein modulation) .
  • Hydrophobic Substituents (e.g., arylidene) : Increase cell membrane permeability, critical for anticancer activity. In vitro assays (MTT) using cancer cell lines (e.g., MCF-7) validate potency .
  • Methoxy Positioning : Para-substitution (vs. meta) on the phenylamino group optimizes steric compatibility with target binding pockets .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity and stability .
  • Molecular Docking (AutoDock Vina) : Models interactions with targets like PPARγ or HDACs. Key residues (e.g., His449 in PPARγ) form hydrogen bonds with the carboxylic acid group .
  • ADMET Prediction (SwissADME) : Estimates logP (~2.5) and bioavailability score (<0.55), guiding lead optimization .

Experimental Design & Data Analysis

Q. How are reaction conditions optimized to minimize byproducts in the synthesis of analogous thiazolidinediones?

  • Methodological Answer :

  • DoE (Design of Experiments) : Varies temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst (piperidine vs. triethylamine) to identify optimal conditions .
  • TLC Monitoring : Hexane/ethyl acetate (7:3) tracks reaction progress, ensuring aldehyde consumption before quenching .
  • Byproduct Identification : LC-MS detects dimers or oxidation byproducts (e.g., sulfoxides), mitigated by inert atmospheres (N₂) .

Q. What in vitro assays are suitable for evaluating this compound’s anti-inflammatory potential?

  • Methodological Answer :

  • COX-2 Inhibition Assay : Measures IC₅₀ via ELISA, comparing to celecoxib as a positive control.
  • NF-κB Luciferase Reporter Assay : Quantifies transcriptional activity in LPS-stimulated macrophages .
  • Cytokine Profiling (ELISA) : IL-6 and TNF-α levels in supernatants indicate immunomodulatory effects .

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